

Mthfd2-IN-6 and Its Role in Cancer Cell Signaling: A Technical Guide

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Compound of Interest		
Compound Name:	Mthfd2-IN-6	
Cat. No.:	B15614247	Get Quote

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Executive Summary

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a pivotal role in one-carbon (1C) metabolism, a pathway integral to the biosynthesis of nucleotides and amino acids essential for rapid cell proliferation.[1][2] Notably, MTHFD2 is highly expressed in a wide array of tumors while exhibiting minimal expression in normal adult tissues, making it a compelling target for cancer therapy.[3][4] **Mthfd2-IN-6** is a small molecule inhibitor of MTHFD2. This technical guide provides a comprehensive overview of **Mthfd2-IN-6**, including its mechanism of action, its impact on cancer cell signaling pathways, and detailed experimental protocols for its study. Due to the limited publicly available data specifically for **Mthfd2-IN-6**, this guide incorporates data from other well-characterized MTHFD2 inhibitors, such as LY345899, DS18561882, and TH9619, to provide a broader understanding of the therapeutic potential of targeting MTHFD2.

MTHFD2 and the One-Carbon Metabolic Pathway

MTHFD2 is a bifunctional enzyme that catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondrial 1C metabolic pathway.[5] This pathway is critical for de novo purine and thymidylate synthesis, which are fundamental for DNA and RNA replication.[2] By inhibiting MTHFD2, small molecules like **Mthfd2-IN-6** disrupt this metabolic flux, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.[2]



Quantitative Data for MTHFD2 Inhibitors

The inhibitory potential of MTHFD2 inhibitors is a key determinant of their therapeutic efficacy. The following tables summarize the available quantitative data for **Mthfd2-IN-6** and other representative MTHFD2 inhibitors.

Table 1: In Vitro Inhibitory Activity of MTHFD2 Inhibitors

Compound Name	MTHFD2 IC50 (μM)	MTHFD1 IC50 (μM)	Selectivity (MTHFD1/MTH FD2)	Reference
Mthfd2-IN-6	1.46	19.05	~13-fold	[1]
DS18561882	0.0063	0.57	~90-fold	[1]
TH9619	0.047	Not specified	Not specified	[1][6]
DS44960156	1.6	>30	>18.75-fold	[1]
LY345899	0.663	0.096	~0.14-fold	[1][3]
TH9028	0.00797	0.0005	~0.06-fold	[1]
MTHFD2-IN-5	0.066	Not specified	Not specified	[1]

Table 2: In Vivo Efficacy of Representative MTHFD2 Inhibitors



Inhibitor	Cancer Model	Dosing Regimen	Outcome	Reference
DS18561882	Gastric Cancer Xenograft	300 mg/kg, oral, twice daily	Significant tumor growth inhibition	[7]
TH9619	AML Xenograft	30 mg/kg, subcutaneous, twice daily	Reduced leukemia burden and prolonged survival	[7]
LY345899	Colorectal Cancer PDX	Not specified	Decreased tumor volume and metastasis	[4]

Cancer Cell Signaling Pathways Modulated by MTHFD2 Inhibition

The inhibition of MTHFD2 has profound effects on several key cancer cell signaling pathways, primarily stemming from the disruption of metabolic homeostasis.

mTORC1/ATF4 Signaling

The mTORC1 pathway, a central regulator of cell growth and proliferation, is known to activate the transcription factor ATF4, which in turn promotes the expression of MTHFD2.[8] This creates a feed-forward loop that sustains the high metabolic rate of cancer cells. Inhibition of MTHFD2 can disrupt this loop, leading to reduced mTORC1 signaling and a subsequent decrease in cell proliferation.[9]

KRAS/c-myc Signaling

Oncogenic KRAS signaling often leads to the upregulation of c-myc, a transcription factor that directly enhances the expression of MTHFD2.[4] Knockdown of KRAS and c-myc has been shown to suppress MTHFD2 expression.[4] Therefore, targeting MTHFD2 in KRAS-driven cancers represents a promising therapeutic strategy.

p53 Signaling



The tumor suppressor p53 transcriptionally represses MTHFD2.[4] In p53-null or mutated tumors, the loss of this repression leads to MTHFD2 overexpression, making these cancers potentially more susceptible to MTHFD2 inhibition.

Wnt/β-catenin Signaling

In hepatocellular carcinoma, the Wnt/ β -catenin pathway has been implicated in the regulation of MTHFD2 expression.[4] Knockdown of NME7, a component of this pathway, leads to decreased binding of β -catenin to the MTHFD2 promoter and subsequent MTHFD2 overexpression.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of MTHFD2 inhibitors.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an MTHFD2 inhibitor in cancer cell lines.

Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- MTHFD2 inhibitor (e.g., Mthfd2-IN-6) stock solution in DMSO
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Plate reader

Procedure:



- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
- Treatment: Prepare serial dilutions of the MTHFD2 inhibitor in complete medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (DMSO).[1]
- Incubation: Incubate the plate for a desired period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[1]
- Solubilization: Add solubilization solution to dissolve the formazan crystals.[1]
- Absorbance Measurement: Read the absorbance at 570 nm.[1]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression.[10]

Western Blot Analysis

Objective: To assess the effect of MTHFD2 inhibition on the expression of key signaling proteins.

Materials:

- Cancer cells treated with MTHFD2 inhibitor
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-mTOR, anti-p-AKT, anti-c-myc, anti-β-actin)



- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Lysis: Lyse treated and control cells and quantify protein concentration.
- SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
- Blocking: Block the membrane to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of an MTHFD2 inhibitor in a mouse model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line for implantation
- MTHFD2 inhibitor formulation for in vivo administration
- · Calipers for tumor measurement

Procedure:

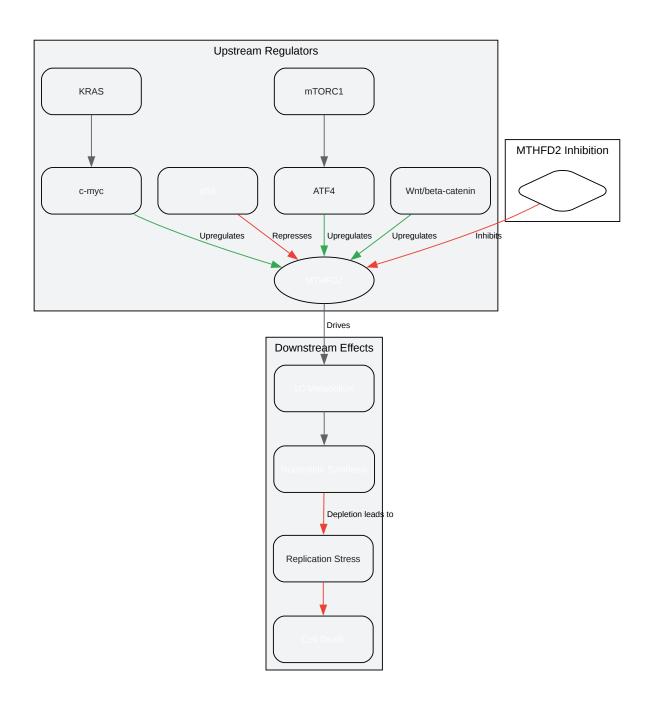
• Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.



- Treatment Initiation: Once tumors reach a palpable size, randomize mice into treatment and control groups.
- Drug Administration: Administer the MTHFD2 inhibitor (and vehicle control) according to the predetermined dosing regimen (e.g., oral gavage, subcutaneous injection).[7]
- Tumor Measurement: Measure tumor volume with calipers at regular intervals.[7]
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations Signaling Pathways and Experimental Workflows

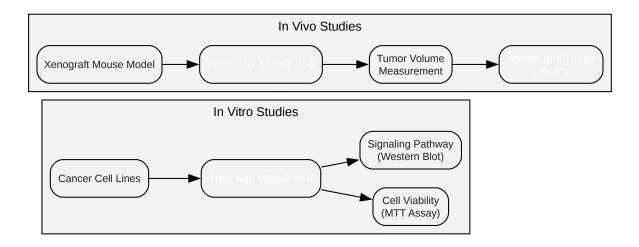




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Caption: MTHFD2 signaling network in cancer.

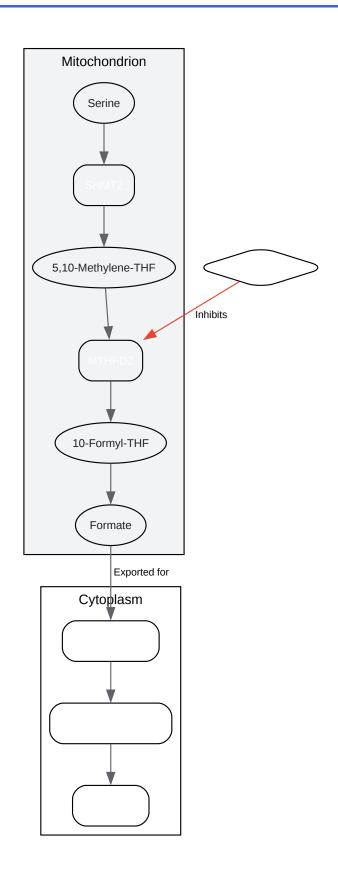




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Caption: Experimental workflow for evaluating Mthfd2-IN-6.





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Caption: Mechanism of Mthfd2-IN-6 action.



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